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Abstract
Furametpyr is a carboxamide fungicide that exerts its biological activity through the inhibition

of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport

chain. This document provides a comprehensive overview of the initial toxicological

investigations of Furametpyr, summarizing key data from acute, sub-chronic, chronic,

reproductive, and genotoxicity studies. Detailed experimental protocols, where available, are

provided to offer insight into the methodologies employed in these assessments. Furthermore,

this guide elucidates the primary mechanism of action of Furametpyr, visualizing the

implicated signaling pathways and experimental workflows to facilitate a deeper understanding

of its toxicological profile at the molecular and systemic levels. The information presented

herein is intended to serve as a foundational resource for researchers, scientists, and

professionals involved in drug development and pesticide safety evaluation.

Introduction
Furametpyr is a systemic fungicide belonging to the chemical class of pyrazolecarboxamides.

Its fungicidal action is derived from its ability to inhibit succinate dehydrogenase (SDH, also

known as Complex II) in the mitochondrial respiratory chain, thereby disrupting fungal

respiration and energy production.[1] Given its mode of action, which targets a highly

conserved enzyme, a thorough toxicological evaluation is imperative to understand its potential

effects on non-target organisms, including mammals. This technical guide synthesizes the
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available toxicological data for Furametpyr, providing a detailed examination of its effects

across various study types and experimental models.

Toxicological Data Summary
The toxicological profile of Furametpyr has been characterized through a series of studies

investigating its potential for acute, sub-chronic, chronic, reproductive, and developmental

toxicity, as well as its genotoxic and carcinogenic potential. The following tables summarize the

key quantitative data from these investigations.

Table 1: Acute Toxicity of Furametpyr
Study Type Species Route LD50/LC50

Toxicity
Category

Acute Oral Rat Oral
Harmful if

swallowed[2]
Moderate[1]

Acute Dermal Rat Dermal >2000 mg/kg bw Low

Acute Inhalation Rat Inhalation >5.0 mg/L (4h) Low

Table 2: Sub-chronic and Chronic Toxicity of Furametpyr
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Study Type Species Duration Route NOAEL
Key
Findings

Sub-chronic

Oral
Rat 90 days Oral (feed)

5.8 mg/kg

bw/day

Hepatocellula

r hypertrophy

Sub-chronic

Oral
Dog 90 days

Oral

(capsule)

5 mg/kg

bw/day

No adverse

effects

observed

Chronic

Toxicity
Rat 2 years Oral (feed)

0.7 mg/kg

bw/day

Suppressed

body weight

gain,

increased

relative liver

weight,

centrilobular

hepatocellula

r

hypertrophy[3

]

Chronic

Toxicity
Dog 1 year

Oral

(capsule)

1 mg/kg

bw/day

Abnormal

behavior,

watery

stool[3]

Table 3: Reproductive and Developmental Toxicity of
Furametpyr
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Study
Type

Species Duration Route
NOAEL
(Maternal
)

NOAEL
(Develop
mental)

Key
Findings

Two-

Generation

Reproducti

ve Toxicity

Rat

2

Generation

s

Oral (feed)
4.8 mg/kg

bw/day

15 mg/kg

bw/day

Offspring

effects:

Synechia,

Haemorrha

ge, Iritis

and

Cataract[3]

Developme

ntal

Toxicity

Rat
Gestation

Days 6-15

Oral

(gavage)

30 mg/kg

bw/day

30 mg/kg

bw/day

No

teratogenic

effects

Developme

ntal

Toxicity

Rabbit
Gestation

Days 6-18

Oral

(gavage)

10 mg/kg

bw/day

100 mg/kg

bw/day

No

teratogenic

effects

Table 4: Genotoxicity and Carcinogenicity of Furametpyr
Study Type System Result

Ames Test In vitro Negative[3]

Chromosomal Aberration In vitro (CHL cells) Negative

Micronucleus Test In vivo (mouse) Negative

Carcinogenicity Rat (2 years) Negative[3]

Carcinogenicity Mouse (18 months) Negative

Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of toxicological

findings. The following sections outline the methodologies for key studies, based on

established OECD guidelines which are typically followed for pesticide registration.[4]
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General Toxicological Assessment Workflow
The workflow for assessing the toxicity of a chemical like Furametpyr generally follows a tiered

approach, starting with acute studies and progressing to more long-term and specific

endpoints.

Initial Assessment

Long-term & Specific Toxicity

Genotoxicity

Acute Toxicity
(Oral, Dermal, Inhalation)

Sub-chronic Toxicity
(28 or 90 days)

Chronic Toxicity
(1-2 years) Reproductive & Developmental Toxicity

Carcinogenicity Assessment

In vitro Assays
(Ames, Chromosomal Aberration)

In vivo Assays
(Micronucleus Test)

Click to download full resolution via product page

Fig. 1: General workflow for toxicological assessment of a pesticide.

Chronic Toxicity/Carcinogenicity Study (Rat)
Test Guideline: Based on OECD Test Guideline 453.

Animals: Young, healthy Sprague-Dawley rats, approximately 6-8 weeks old at the start of

the study. Animals are randomized into control and treatment groups.

Group Size: Typically 50 males and 50 females per treatment group and a concurrent control

group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/product/b1674270?utm_src=pdf-body
https://www.benchchem.com/product/b1674270?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dosage: Furametpyr is administered in the diet at various dose levels, including a control

group receiving the vehicle only. Dose levels are selected based on results from shorter-term

studies to establish a maximum tolerated dose (MTD) and lower doses.

Duration: 24 months.

Observations:

Clinical Signs: Daily observation for signs of toxicity.

Body Weight and Food Consumption: Recorded weekly for the first 13 weeks and monthly

thereafter.

Hematology and Clinical Chemistry: Blood samples are collected at 6, 12, 18, and 24

months for analysis of a comprehensive panel of hematological and clinical chemistry

parameters.

Ophthalmology: Examinations are performed prior to the start of the study and at

termination.

Pathology: All animals, including those that die or are euthanized, undergo a full gross

necropsy. A comprehensive list of tissues and organs is collected and preserved.

Histopathological examination is performed on all tissues from the control and high-dose

groups. Any gross lesions and target organs from all other dose groups are also

examined.

Data Analysis: Statistical analysis is performed to compare treatment groups with the control

group for all measured parameters. The No-Observed-Adverse-Effect Level (NOAEL) is

determined as the highest dose at which no statistically significant and biologically relevant

adverse effects are observed.

Mechanism of Action and Signaling Pathways
The primary mode of action of Furametpyr is the inhibition of succinate dehydrogenase (SDH),

a key enzyme complex (Complex II) in the mitochondrial electron transport chain (ETC).[1] This

inhibition disrupts cellular respiration and energy production, leading to a cascade of

downstream effects that contribute to its toxicity.
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Inhibition of Succinate Dehydrogenase and Disruption
of the Electron Transport Chain
SDH is a crucial enzyme that links the Krebs cycle to the ETC. It catalyzes the oxidation of

succinate to fumarate in the Krebs cycle and transfers electrons to the ETC. Inhibition of SDH

by Furametpyr blocks this electron transfer, leading to several key consequences:

Reduced ATP Production: The disruption of the ETC impairs oxidative phosphorylation,

leading to a decrease in ATP synthesis.

Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at

Complex II can lead to the accumulation of electrons, which can then be transferred to

molecular oxygen, generating superoxide radicals and other ROS.[5]

Succinate Accumulation: Inhibition of SDH leads to the accumulation of its substrate,

succinate.
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Fig. 2: Inhibition of Succinate Dehydrogenase (Complex II) by Furametpyr.

Downstream Signaling Pathways
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The initial inhibition of SDH triggers a cascade of cellular events that can lead to toxicity. The

increased production of ROS and the disruption of cellular energy balance are key initiating

events.

Oxidative Stress: The overproduction of ROS can overwhelm the cell's antioxidant defense

mechanisms, leading to oxidative damage to lipids, proteins, and DNA.

Mitochondrial Permeability Transition (MPT): Oxidative stress and altered mitochondrial

function can induce the opening of the mitochondrial permeability transition pore (mPTP), a

non-specific channel in the inner mitochondrial membrane.

Apoptosis: The opening of the mPTP can lead to the release of pro-apoptotic factors, such

as cytochrome c, from the mitochondria into the cytosol. This initiates the caspase cascade,

leading to programmed cell death (apoptosis).
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Fig. 3: Downstream signaling cascade following Furametpyr-induced SDH inhibition.
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Conclusion
The toxicological assessment of Furametpyr indicates that it is moderately toxic on an acute

oral basis and has a low potential for acute dermal and inhalation toxicity. The primary target

organ in sub-chronic and chronic studies is the liver, with hepatocellular hypertrophy being a

key finding. Furametpyr is not considered to be genotoxic or carcinogenic. Reproductive and

developmental studies have not shown teratogenic effects, although some effects on offspring

were noted at higher doses in a two-generation study. The mechanism of toxicity is well-defined

and stems from the inhibition of mitochondrial succinate dehydrogenase, leading to impaired

cellular respiration, oxidative stress, and potentially apoptosis. This in-depth guide provides a

foundational understanding of the toxicological profile of Furametpyr, which is essential for

informed risk assessment and regulatory decision-making. Further research could focus on

more detailed elucidation of the signaling pathways involved and the potential for long-term,

low-dose exposure effects in non-target organisms.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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